molecular formula C18H18ClFN6O2S B2547365 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040680-12-3

1-((4-chlorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2547365
CAS RN: 1040680-12-3
M. Wt: 436.89
InChI Key: XRUZBGUEYJHOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a tetrazole group, and two phenyl groups . It is related to a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . Attached to this ring are a sulfonyl group and a tetrazole group, as well as two phenyl rings, one of which is substituted with a chlorine atom and the other with a fluorine atom .

Scientific Research Applications

Synthesis and Biological Screening

This compound is involved in the synthesis of derivatives with potential biological activity. A related compound, 4-[(4'-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines, has been synthesized and assayed for its biological activity against various bacteria and fungi. Some of these products exhibited moderate activity, showcasing the potential for antimicrobial applications (J.V.Guna et al., 2009).

Antibacterial Activities

Novel derivatives, specifically 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have shown promising antibacterial activities against a variety of pathogens. Certain derivatives exhibited enhanced antibacterial properties, indicating the relevance of this compound class in developing new antimicrobial agents (Wu Qi, 2014).

Anticancer Evaluation

In the realm of anticancer research, polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent related to the core structure of our compound of interest, have been evaluated. These studies, conducted within the NCI-60 Human Tumor Cell Lines Screen, have identified compounds with significant anticancer activity across a broad spectrum of cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kostyantyn Turov, 2020).

Synthesis and Antimicrobial Activity

Azole-containing piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These studies demonstrate the broad-spectrum antimicrobial efficacy of these compounds, further underscoring the potential pharmaceutical applications of 1-((4-chlorophenyl)sulfonyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine and its derivatives in combating various microbial infections and potentially in cancer treatment (Lin-Ling Gan et al., 2010).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6O2S/c19-14-1-7-17(8-2-14)29(27,28)25-11-9-24(10-12-25)13-18-21-22-23-26(18)16-5-3-15(20)4-6-16/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUZBGUEYJHOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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